molecular formula C20H44NO5P B12692340 Einecs 278-945-5 CAS No. 78543-31-4

Einecs 278-945-5

Cat. No.: B12692340
CAS No.: 78543-31-4
M. Wt: 409.5 g/mol
InChI Key: YMTGVLJHVUTIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of stearic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in a solvent medium, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where stearic acid and 2,2’,2’'-nitrilotriethanol are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the mixture undergoes purification processes such as filtration, distillation, and drying to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.

    Industry: Applied in the production of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, is unique due to its combined properties of both stearic acid and 2,2’,2’'-nitrilotriethanol. This combination enhances its functionality and makes it suitable for a broader range of applications compared to its individual components .

Properties

CAS No.

78543-31-4

Molecular Formula

C20H44NO5P

Molecular Weight

409.5 g/mol

IUPAC Name

bis(2-ethylhexyl) hydrogen phosphate;morpholine

InChI

InChI=1S/C16H35O4P.C4H9NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-6-4-2-5-1/h15-16H,5-14H2,1-4H3,(H,17,18);5H,1-4H2

InChI Key

YMTGVLJHVUTIHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C1COCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.